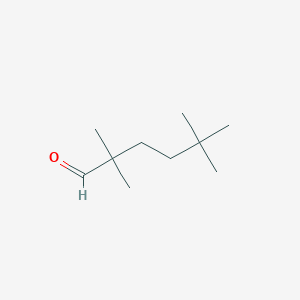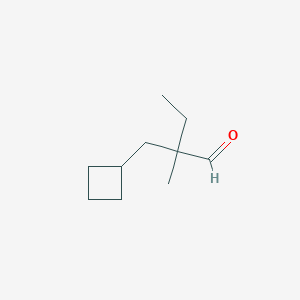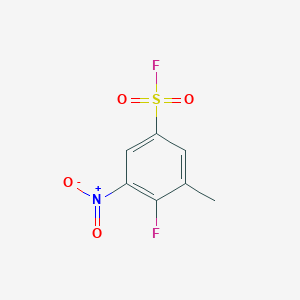
4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H5FNO4S It is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps:
Sulfonylation: The sulfonyl fluoride group is introduced by reacting the nitro compound with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride (SnCl2).
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, alkylation, or acylation, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; conditions include the use of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or tin(II) chloride; conditions include refluxing in an appropriate solvent.
Electrophilic Aromatic Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides; conditions include the use of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Used in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Nucleophilic Attack: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with amino acids in proteins or other nucleophilic sites in biological molecules.
Reduction: The nitro group can be reduced to an amino group, which can further participate in various biochemical reactions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution, allowing the compound to interact with various electrophilic species in biological systems.
Comparison with Similar Compounds
4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl fluoride can be compared with other similar compounds:
4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group. It is less reactive towards nucleophiles compared to the sulfonyl fluoride derivative.
4-Trifluoromethylbenzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a nitro group. It has different reactivity and applications due to the presence of the trifluoromethyl group.
4-Fluoro-3-nitrobenzene-1-sulfonyl fluoride:
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific research and industrial applications.
Properties
Molecular Formula |
C7H5F2NO4S |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
4-fluoro-3-methyl-5-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5F2NO4S/c1-4-2-5(15(9,13)14)3-6(7(4)8)10(11)12/h2-3H,1H3 |
InChI Key |
NOLQEXSVCXUVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13273698.png)
![2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol](/img/structure/B13273699.png)
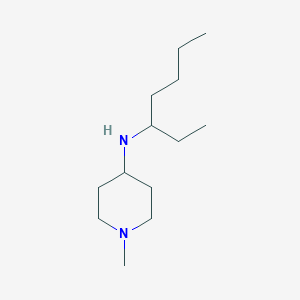
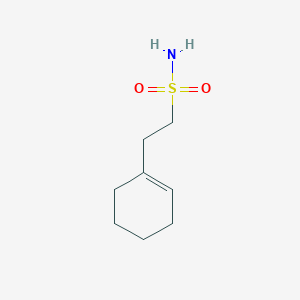
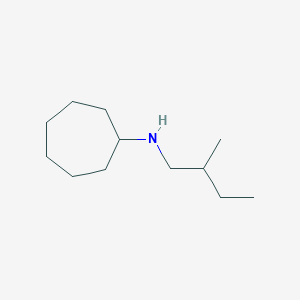
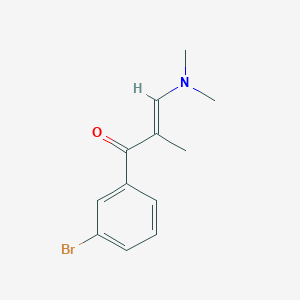
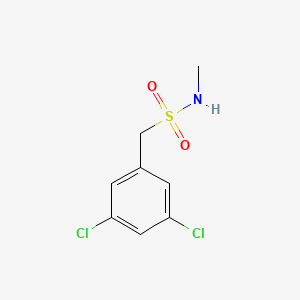

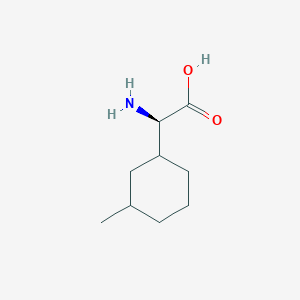
![4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13273747.png)

![3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol](/img/structure/B13273763.png)
